molecular formula C11H12O3 B1638534 1-(2-Hydroxy-5-prop-2-enoxyphenyl)ethanone

1-(2-Hydroxy-5-prop-2-enoxyphenyl)ethanone

Cat. No.: B1638534
M. Wt: 192.21 g/mol
InChI Key: XKUBEXBXAYTTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-5-prop-2-enoxyphenyl)ethanone is an organic compound with the molecular formula C₁₁H₁₂O₃ It is a derivative of acetophenone, characterized by the presence of a hydroxy group and a prop-2-enoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxy-5-prop-2-enoxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dihydroxyacetophenone with allyl bromide or allyl chloride under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-prop-2-enoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The prop-2-enoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-5-prop-2-enoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-prop-2-enoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. The exact molecular targets and pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-5-prop-2-enoxyphenyl)ethanone is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the prop-2-enoxy group may influence the compound’s biological activity, potentially enhancing its therapeutic effects compared to similar compounds .

Properties

IUPAC Name

1-(2-hydroxy-5-prop-2-enoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-6-14-9-4-5-11(13)10(7-9)8(2)12/h3-5,7,13H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUBEXBXAYTTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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